molecular formula C20H22N6O2S B6443562 N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2548998-93-0

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6443562
CAS No.: 2548998-93-0
M. Wt: 410.5 g/mol
InChI Key: JGWAFZKIBHTRTN-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is typically synthesized through a cyclocondensation reaction involving hydrazine and a suitable diketone . The subsequent steps involve the functionalization of the pyrazolo[1,5-a]pyrimidine core with various substituents to achieve the desired compound.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine stands out due to its unique combination of the pyrazolo[1,5-a]pyrimidine and benzothiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications .

Properties

IUPAC Name

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-14-13-19(26-18(22-14)7-10-21-26)25-11-8-15(9-12-25)24(2)20-16-5-3-4-6-17(16)29(27,28)23-20/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWAFZKIBHTRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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